REACTION_CXSMILES
|
[CH2:1](O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]C.[C:9]([O:13][CH3:14])(=[O:12])[CH:10]=[CH2:11].C(OOC(C)(C)C)(C)(C)C>[Br-].[Zn+2].[Br-]>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:14]1[O:13][C:9](=[O:12])[CH2:10][CH2:11]1 |f:3.4.5|
|
Name
|
|
Quantity
|
349 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)O
|
Name
|
|
Quantity
|
0.06 g
|
Type
|
catalyst
|
Smiles
|
[Br-].[Zn+2].[Br-]
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
165 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 165° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
CUSTOM
|
Details
|
over 6 hours
|
Duration
|
6 h
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at the temperature for further 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
Subsequently, unreacted n-heptanol was distilled off
|
Type
|
DISTILLATION
|
Details
|
followed by vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCC1CCC(=O)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1](O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]C.[C:9]([O:13][CH3:14])(=[O:12])[CH:10]=[CH2:11].C(OOC(C)(C)C)(C)(C)C>[Br-].[Zn+2].[Br-]>[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:14]1[O:13][C:9](=[O:12])[CH2:10][CH2:11]1 |f:3.4.5|
|
Name
|
|
Quantity
|
349 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)O
|
Name
|
|
Quantity
|
0.06 g
|
Type
|
catalyst
|
Smiles
|
[Br-].[Zn+2].[Br-]
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OOC(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
165 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 165° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
CUSTOM
|
Details
|
over 6 hours
|
Duration
|
6 h
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at the temperature for further 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
Subsequently, unreacted n-heptanol was distilled off
|
Type
|
DISTILLATION
|
Details
|
followed by vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCC1CCC(=O)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |